molecular formula C12H16O B3174124 3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene CAS No. 951893-94-0

3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene

Cat. No.: B3174124
CAS No.: 951893-94-0
M. Wt: 176.25 g/mol
InChI Key: GTRXCKBYDXGDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a 1-propene backbone with a methyl group at the 2-position and a substituted phenyl ring at the 3-position. The phenyl substituents include a methoxy group at the para (4-) position and a methyl group at the ortho (2-) position (Figure 1).
Molecular Formula: C₁₂H₁₆O
Molecular Weight: 176.25 g/mol .
Key Properties:

  • Polarity: Moderately non-polar due to the methoxy and methyl substituents.
  • Reactivity: The methoxy group acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution.
  • Applications: Used as an intermediate in organic synthesis, particularly in alkynylation reactions (e.g., synthesis of iodobenzoate derivatives) , and explored in polymer chemistry as a copolymer component .

Properties

IUPAC Name

4-methoxy-2-methyl-1-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)7-11-5-6-12(13-4)8-10(11)3/h5-6,8H,1,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRXCKBYDXGDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-2-methylphenol with an appropriate alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 3-(4-methoxy-2-methylphenyl)-2-methylpropanol.

    Substitution: Formation of 4-bromo-2-methyl-3-(4-methoxyphenyl)-2-methyl-1-propene.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and methyl groups on the phenyl ring influence the reactivity and orientation of the substituents. Additionally, the propene chain can participate in various addition reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications References
3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene (Target) C₁₂H₁₆O 176.25 4-methoxy, 2-methyl (phenyl); 2-methyl (propene) Intermediate in alkynylation; copolymer precursor.
3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene C₁₁H₁₃ClO 196.67 5-chloro, 2-methoxy (phenyl); 2-methyl (propene) Enhanced polarity due to Cl; potential for nucleophilic substitution reactions.
2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene C₁₁H₁₃ClO 196.67 4-methoxy, 2-methyl (phenyl); 2-chloro (propene) Chlorine on propene increases electrophilicity; used in cross-coupling reactions.
1-(4-Methoxyphenyl)-3-(4-methylphenyl)propen-1-one C₁₇H₁₆O₂ 252.30 4-methoxy (phenyl A); 4-methyl (phenyl B); α,β-unsaturated ketone High polarity due to ketone; used in UV-absorbing materials or pharmaceuticals.
3-(5-Methyl-2-thienyl)-2-methyl-1-propene C₉H₁₂S 152.26 5-methylthienyl (heteroaromatic); 2-methyl (propene) Sulfur atom enhances conjugation; explored in conductive polymers.
3-(3,4-Methylenedioxyphenyl)-2-methyl-1-propene C₁₁H₁₂O₂ 176.21 3,4-methylenedioxy (phenyl); 2-methyl (propene) Cyclic ether substituent improves metabolic stability; potential drug intermediate.

Research Findings and Functional Insights

  • Electronic Effects :

    • The 4-methoxy group in the target compound donates electrons via resonance, activating the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation). In contrast, chloro-substituted analogs (e.g., 5-chloro-2-methoxyphenyl derivative) exhibit reduced ring activation due to the electron-withdrawing Cl .
    • Thienyl and methylenedioxy substituents alter aromaticity and conjugation, impacting optical properties and reactivity in polymer applications .
  • Steric and Steroelectronic Effects :

    • The 2-methyl group on the phenyl ring in the target compound introduces steric hindrance, directing electrophiles to the less hindered para position. Comparatively, 3,4-methylenedioxy substituents create a rigid, planar structure, favoring π-π stacking in materials science .
  • Applications: Target Compound: Utilized in alkynylation reactions to synthesize iodobenzoate esters (61% yield in one study) . Propenone Derivatives (e.g., 1-(4-methoxyphenyl)-3-(4-methylphenyl)propenone): Higher polarity and hydrogen-bonding capacity make them suitable for photodynamic therapy or as kinase inhibitors . Chloro-Substituted Propene: Reactivity in cross-coupling (e.g., Suzuki-Miyaura) due to the C–Cl bond’s susceptibility to palladium catalysis .

Biological Activity

3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene is an organic compound notable for its structural features, including a methoxy group and a methyl group on a phenyl ring, linked to a propene chain. This compound has garnered attention in various fields such as medicinal chemistry and biological research due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H14_{14}O
  • CAS Number : 951893-94-0
  • Molecular Weight : 162.23 g/mol

The compound's unique structure allows it to undergo various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The methoxy and methyl groups influence the compound's reactivity, enabling it to participate in electrophilic aromatic substitution reactions. Furthermore, the propene chain can engage in addition reactions, enhancing its overall biological profile .

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving caspases and death receptors . For instance, modifications in similar structures have led to increased cytotoxicity against various cancer cell lines.
  • Antibacterial Properties : Flavonoids and their derivatives, which share structural similarities with this compound, have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound might possess similar properties .

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of experiments demonstrated that modifications of related compounds led to enhanced cytotoxic effects against glioblastoma cells. The introduction of specific functional groups significantly altered the biological profile, indicating the importance of structural variations in therapeutic efficacy .
  • Mechanistic Insights : In vitro studies revealed that certain derivatives could disrupt microtubule polymerization, leading to increased cytotoxicity. This suggests that the mechanism of action may involve interference with cellular structural integrity, a common pathway exploited by anticancer agents .
  • Pharmacological Evaluation : The compound has been explored as a precursor for drug development, particularly in creating novel pharmaceuticals targeting specific diseases. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for further medicinal chemistry research .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
4-Methoxy-2-methylphenylboronic acidBoronic acid derivativeAnticancer activity
3-(4-Methoxy-2-methylphenyl)propanalAldehyde derivativeAntibacterial properties
4-Methoxy-2-methylphenyl isocyanateIsocyanate derivativePotential enzyme inhibition

This table illustrates how variations in structure can lead to diverse biological activities among compounds related to this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene?

  • Methodological Answer : A common approach involves Claisen-Schmidt condensation , where a substituted acetophenone derivative reacts with an aldehyde under basic conditions (e.g., NaOH in ethanol). For example, analogous propene derivatives have been synthesized using para-hydroxyacetophenone and substituted benzaldehydes, followed by dehydration to form the α,β-unsaturated system . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize side reactions like over-oxidation.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H/13C NMR to confirm substituent positions and stereochemistry. For example, vinyl proton signals (δ ~5–7 ppm) and methoxy group signals (δ ~3.8 ppm) are key indicators .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis (e.g., as demonstrated for related compounds in ) resolves bond angles and confirms spatial arrangement.
  • HPLC/GC : Purity assessment via chromatographic methods with UV/Vis or MS detection.

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption. Similar alkenes degrade at room temperature due to atmospheric O2 or light exposure .
  • Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps. Monitor for polymerisation via TLC or NMR during long-term storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of methoxy and methyl groups .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT) -predicted values (e.g., using Gaussian or ORCA software) to validate assignments .
  • Isotopic Labeling : Use deuterated analogs to isolate specific proton environments in complex spectra.

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Studies : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the α,β-unsaturated system may undergo Michael addition, which can be simulated via transition-state analysis .
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd complexes) to optimize reaction pathways for functionalization (e.g., hydrogenation or cross-coupling).

Q. How does steric hindrance from the 4-methoxy-2-methylphenyl group influence regioselectivity in Diels-Alder reactions?

  • Methodological Answer :

  • Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify substituent bulk near the reactive alkene.
  • Experimental Validation : Compare reaction rates and regioselectivity with less hindered analogs (e.g., 3-phenyl-1-propene) under identical conditions. Data from related compounds in suggest that bulky groups favor endo selectivity in cycloadditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.